![molecular formula C20H14N2O4 B5721602 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a nitrobenzonitrile derivative, and its unique chemical structure makes it an essential molecule for various research applications.
Wirkmechanismus
The mechanism of action of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is not well understood. However, studies have shown that it can bind to specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of specific enzymes in the body. It can also interact with specific receptors, leading to various physiological effects. The molecule's biochemical and physiological effects make it an essential molecule in the field of scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile for lab experiments include its high purity, ease of synthesis, and unique chemical structure. However, the molecule's limitations include its potential toxicity and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
The future directions for 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile research include its use as a building block in the synthesis of novel biologically active compounds. The molecule's unique chemical structure makes it an essential intermediate in the synthesis of several biologically active compounds. Additionally, further studies are needed to understand the molecule's mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has significant scientific research applications. Its unique chemical structure makes it an essential molecule in the synthesis of various biologically active compounds. The molecule's mechanism of action and potential therapeutic applications require further research.
Synthesemethoden
The synthesis of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile involves the reaction of 4-bromo-3-nitrobenzonitrile and 4-hydroxybenzyl alcohol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile has several scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. The molecule's unique chemical structure makes it an essential intermediate in the synthesis of several biologically active compounds.
Eigenschaften
IUPAC Name |
3-nitro-4-(4-phenylmethoxyphenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-13-16-6-11-20(19(12-16)22(23)24)26-18-9-7-17(8-10-18)25-14-15-4-2-1-3-5-15/h1-12H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZHJHFMUMVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.